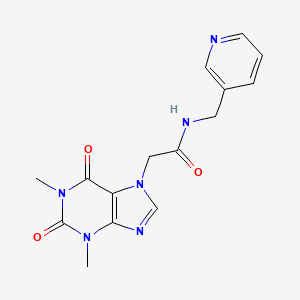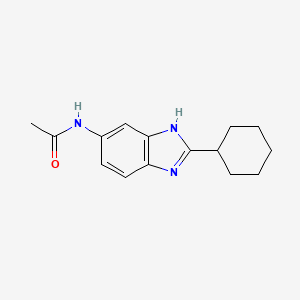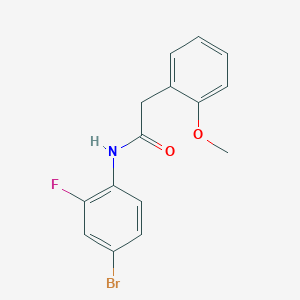![molecular formula C18H24N6O3S B5540058 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)
4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves the coupling of piperazine and pyrimidine moieties with benzenesulfonamide frameworks through various chemical reactions. For instance, Desai et al. (2016) and Desai et al. (2017) explored the synthesis of novel derivatives by integrating piperidin-1-yl and arylamino groups into the 1,3,5-triazine-2-ylamino and pyrimidin-2-yl benzenesulfonamide structures, respectively, showcasing a method that could potentially apply to our compound of interest (Desai, Makwana, & Senta, 2016) (Desai, Makwana, & Senta, 2017).
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement and electronic configuration. Xiao et al. (2022) provide insights into the molecular structure of benzenesulfonamide compounds, highlighting their synthesis and the detailed analysis through density functional theory (DFT), which could be analogous to the molecular structure understanding of our subject compound (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving benzenesulfonamide compounds can include transformations like carbamoylation and conversion of amines to N-(benzenesulfonyl)ureas, as detailed by Sączewski (2013) for related structures. This information can be leveraged to understand the reactivity and possible chemical transformations of our subject compound (Sączewski, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and molecular electrostatic potential, are essential for understanding the behavior of chemical compounds in different environments. Studies by Xiao et al. (2022) and Sączewski (2013) provide a basis for analyzing these properties by using experimental and computational methods, relevant to our compound of interest (Xiao et al., 2022) (Sączewski, 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity with different agents, stability conditions, and interaction with biological targets, are crucial for understanding the applications and limitations of a compound. Research like that by Mishra et al. (2017) on benzenesulfonamide derivatives as carbonic anhydrase inhibitors can offer insights into the biochemical interactions and potential utility of similar compounds in biological contexts (Mishra et al., 2017).
Wissenschaftliche Forschungsanwendungen
A2B Adenosine Receptor Antagonism
A study identified a series of compounds, including variants of 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, as potent A2B adenosine receptor antagonists. These compounds showed high affinity and selectivity for the A2B adenosine receptor, suggesting their potential application in addressing diseases related to this receptor (Esteve et al., 2006).
Antimicrobial Properties
Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. Compounds like 4-(N,N-dimethylaminosulfonylphenyl)]pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Synthesis of Bioactive Heterocyclic Compounds
The compound has been used in the synthesis of bioactive heterocyclic compounds. New derivatives were synthesized and screened for their in vitro antimicrobial activity, showing significant results on several strains of microbes (Desai et al., 2016).
Carbonic Anhydrase Inhibition
Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases like glaucoma, epilepsy, obesity, and cancer. Some derivatives showed potent inhibition of these isoforms, indicating their potential for the treatment of these diseases (Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Activity
A study explored the antioxidant properties of novel benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with dimethylamine and other amines. These compounds showed moderate antioxidant activity and inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(7-5-14)28(19,26)27/h4-7,12H,8-11H2,1-3H3,(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWKDWOHDSAEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(Dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)
![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)
![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)
![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

